N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. This compound is characterized by the presence of an indole moiety, a triazoloquinazoline core, and a methylphenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multi-step reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Coupling Reactions: The final step involves coupling the indole derivative with the triazoloquinazoline core using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the triazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the triazoloquinazoline core.
Substitution: Substituted derivatives with various functional groups attached to the indole or triazoloquinazoline core.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]acrylamide
- N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides
- N-(1-methyl-1H-indol-3-yl)methyl derivatives
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is unique due to its specific combination of an indole moiety, a triazoloquinazoline core, and a methylphenyl group
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties supported by recent research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C23H21N5
- Molecular Weight : 385.45 g/mol
- Key Functional Groups : Indole, triazole, and quinazoline moieties
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to the quinazoline and indole structures. For instance:
- Activity Against Staphylococcus aureus : A derivative of this compound demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant S. aureus (MRSA) and 3.90 μg/mL against standard S. aureus strains . This suggests a promising therapeutic application in treating infections caused by resistant bacterial strains.
- Antitubercular Activity : The compound has shown effectiveness against Mycobacterium tuberculosis, with significant inhibition observed in biofilm formation . This is crucial as biofilms complicate treatment regimens for tuberculosis.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound:
- Cytotoxicity Against Cancer Cell Lines : Research indicates that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and others . For example, compounds 3b, 3e, and 3g showed preferential suppression of rapidly dividing A549 cells.
Compound | Cell Line | IC50 (µM) |
---|---|---|
3b | A549 | 12.5 |
3e | A549 | 15.0 |
3g | A549 | 10.0 |
Antiviral Activity
The antiviral potential of similar compounds has been explored in recent literature:
- Inhibition of Viral Replication : Certain derivatives have demonstrated the ability to inhibit viral replication in vitro. For example, some compounds showed effective inhibition rates against Hepatitis C virus (HCV) RNA polymerase .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Many derivatives act as enzyme inhibitors (e.g., inhibiting DNA/RNA polymerases or key metabolic enzymes in bacteria).
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Biofilm Disruption : The ability to disrupt biofilm formation is particularly relevant for treating chronic infections.
Case Studies
A notable case study involved the synthesis and evaluation of various indole and quinazoline derivatives for their biological activity:
- Synthesis Methodology : Compounds were synthesized through condensation reactions followed by cyclization processes.
- Biological Evaluation : The synthesized compounds were tested for antibacterial and anticancer activities using standard protocols.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6/c1-17-7-6-8-18(15-17)24-30-25-21-10-3-5-12-23(21)29-26(32(25)31-24)27-14-13-19-16-28-22-11-4-2-9-20(19)22/h2-12,15-16,28H,13-14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCBZRACNZFIED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCCC5=CNC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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